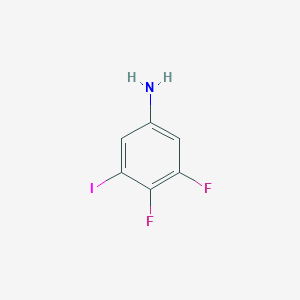

3,4-Difluoro-5-iodobenzenamine

Descripción general

Descripción

3,4-Difluoro-5-iodobenzenamine is a chemical compound with the molecular formula C<sub>6</sub>H<sub>3</sub>F<sub>2</sub>IN . Let’s delve into its various aspects:

Synthesis Analysis

The synthesis of 3,4-Difluoro-5-iodobenzenamine involves introducing fluorine and iodine atoms into the benzene ring. Specific synthetic methods may vary, but it typically starts with a precursor compound containing a fluorine and an iodine substituent. The reaction conditions and reagents play a crucial role in achieving the desired product.

Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-5-iodobenzenamine consists of a benzene ring substituted with two fluorine atoms at positions 3 and 4, and an iodine atom at position 5. The arrangement of these atoms influences its chemical properties and reactivity.

Chemical Reactions Analysis

- Halogen Exchange Reactions : Due to the presence of fluorine and iodine, 3,4-Difluoro-5-iodobenzenamine can participate in halogen exchange reactions. For instance, it can undergo substitution reactions with other halogens or nucleophiles.

- Aromatic Substitution : The benzene ring allows for electrophilic aromatic substitution reactions. It can react with various electrophiles, leading to functionalized derivatives.

Physical And Chemical Properties Analysis

- Physical Properties :

- Molecular Weight : Approximately 239.99 g/mol.

- Melting Point : Varies based on the specific isomer.

- Solubility : Solubility in different solvents affects its practical use.

- Chemical Properties :

- Reactivity : Reacts with nucleophiles, electrophiles, and other functional groups.

- Stability : Stability under various conditions impacts its handling and storage.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity Studies

Charge Control in SNAr Reaction

Research on halogenated nitrobenzenes, including compounds structurally related to 3,4-Difluoro-5-iodobenzenamine, has shown insights into the nucleophilic aromatic substitution (SNAr) reaction mechanisms. These studies help understand the electron-donating and withdrawing effects in aromatic compounds (Cervera, Marquet, & Martin, 1996).

Lateral Difluorine Substitution in Liquid Crystals

Research involving lateral difluorine substitution in tolan-type liquid crystals, using related difluoro compounds, contributes to the development of materials with specific thermal and optical properties. This is significant for applications in displays and optical devices (Lin, 2007).

Deprotonation and Functionalization Studies

Investigations into the deprotonation and functionalization of halobenzenes, including difluorobenzenes, provide valuable insights into the chemical behavior of these compounds. This knowledge is vital for synthetic chemistry and the development of new compounds (Heiss, Marzi, & Schlosser, 2003).

Photodissociation Dynamics

- UV Photodissociation Dynamics: Studies on the UV photochemistry of various fluorinated iodobenzenes, including compounds similar to 3,4-Difluoro-5-iodobenzenamine, offer insights into the dissociation dynamics under UV light. This research has implications for understanding the photostability and photochemical behavior of fluorinated aromatic compounds (Murdock, Crow, Ritchie, & Ashfold, 2012).

Organometallic Chemistry

- Syntheses of Phosphine-Substituted Compounds: The synthesis and study of phosphine-substituted difluorobenzenes, which are structurally related to 3,4-Difluoro-5-iodobenzenamine, have implications in organometallic chemistry. Such studies contribute to the understanding of ligating properties and electronic structures of these compounds (Pignotti et al., 2008).

Safety And Hazards

- Toxicity : As with any halogenated compound, 3,4-Difluoro-5-iodobenzenamine may pose health risks. Proper protective measures should be taken during handling.

- Environmental Impact : Disposal and environmental effects should be considered.

- Safety Precautions : Use appropriate protective gear and work in a well-ventilated area.

Direcciones Futuras

Research on 3,4-Difluoro-5-iodobenzenamine should focus on:

- Applications : Investigate its potential applications in pharmaceuticals, materials science, or catalysis.

- Derivatives : Explore novel derivatives with improved properties.

- Mechanistic Studies : Understand its reactivity and behavior in greater detail.

Propiedades

IUPAC Name |

3,4-difluoro-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKKNWHPWHRIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-5-iodobenzenamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)

![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)

![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

![ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1434412.png)

![3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1434417.png)

![(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1434420.png)

![N-methyl-1-(7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434422.png)